Dimethylcurcumin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

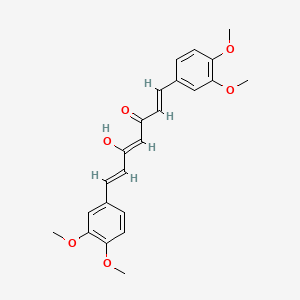

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200352 | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-98-0 | |

| Record name | Dimethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcurcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dimethylcurcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for dimethylcurcumin (also known as ASC-J9), a synthetic analog of curcumin with significant potential in therapeutic applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to support research and development efforts.

Synthesis of this compound

The primary method for synthesizing this compound is through a modification of the Pabon reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione (acetylacetone).[1] This method is widely adopted for the synthesis of curcumin and its analogs due to its efficiency.[2][3][4]

Synthesis Protocol: Modified Pabon Reaction

This protocol is adapted from established methods for curcuminoid synthesis.[1]

Materials:

-

3,4-dimethoxybenzaldehyde

-

2,4-pentanedione (acetylacetone)

-

Boric anhydride (B₂O₃)

-

Tributyl borate

-

n-butylamine

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 4 N

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol)

Procedure:

-

Complex Formation: In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) and boric anhydride (0.7 equivalents) in ethyl acetate. Stir the mixture at 40°C for 30 minutes to form the boron-acetylacetonate complex. This step is crucial to activate the acetylacetone for the subsequent condensation.[1]

-

Aldehyde Addition: To the reaction mixture, add 3,4-dimethoxybenzaldehyde (2 equivalents) and tributyl borate (2 equivalents). Continue stirring at 40°C for another 30 minutes.[1]

-

Catalyst Addition: Slowly add a solution of n-butylamine (1.5 equivalents) in ethyl acetate dropwise over a period of 15 minutes.

-

Reaction: Stir the reaction mixture at 40°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, quench the reaction by adding 4 N hydrochloric acid. Heat the mixture to 60°C and stir for 30 minutes to hydrolyze the boron complexes.

-

Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via a modified Pabon reaction.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for biological and pharmaceutical studies. The most common methods are flash column chromatography followed by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating the desired product from unreacted starting materials and byproducts.[5][6]

Protocol:

-

Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical gradient starts with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increases the polarity (e.g., to 7:3 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent.

Table 1: Quantitative Data for Flash Column Chromatography Purification

| Parameter | Value/Range |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Initial Solvent Ratio | 9:1 (Hexane:Ethyl Acetate) |

| Final Solvent Ratio | 7:3 (Hexane:Ethyl Acetate) |

| Expected Purity | >95% |

Purification by Recrystallization

Recrystallization is a technique used to further purify the product obtained from column chromatography.[7]

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for curcuminoids.[7]

-

Dissolution: Dissolve the partially purified this compound in a minimal amount of hot ethanol.

-

Cooling: Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Table 2: Quantitative Data for Recrystallization Purification

| Parameter | Value/Range |

| Recrystallization Solvent | Ethanol |

| Expected Purity | >98% |

| Expected Yield | 70-85% (from chromatographed product) |

Signaling Pathway of this compound: Androgen Receptor Degradation

This compound is known to exert its biological effects, particularly in the context of prostate cancer, by promoting the degradation of the androgen receptor (AR).[8][9] This process is primarily mediated through the ubiquitin-proteasome pathway.[10]

Mechanism of Action:

-

AR Activation: In the absence of a ligand, the androgen receptor (AR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen (e.g., testosterone or dihydrotestosterone), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.

-

AR Dimerization and DNA Binding: In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation.

-

This compound-Induced Degradation: this compound is believed to interfere with the stability of the AR protein. It promotes the ubiquitination of the AR, a process where ubiquitin molecules are attached to the receptor. This tagging marks the AR for degradation by the 26S proteasome.[10] The exact mechanism may involve the recruitment of E3 ubiquitin ligases.

Androgen Receptor Degradation Pathway Diagram

Caption: this compound promotes androgen receptor degradation via the ubiquitin-proteasome pathway.

This guide provides a foundational understanding of the synthesis and purification of this compound, along with its primary mechanism of action. The detailed protocols and diagrams are intended to facilitate further research and development of this promising therapeutic agent.

References

- 1. Synthesis and evaluation of electron-rich curcumin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. solubility-and-crystal-nucleation-in-organic-solvents-of-two-polymorphs-of-curcumin - Ask this paper | Bohrium [bohrium.com]

- 8. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AR ubiquitination induced by the curcumin analog suppresses growth of temozolomide-resistant glioblastoma through disrupting GPX4-Mediated redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AR ubiquitination induced by the curcumin analog suppresses growth of temozolomide-resistant glioblastoma through disrupting GPX4-Mediated redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dimethylcurcumin in Cancer Cells: A Technical Guide

Abstract

Dimethylcurcumin (DMC), a synthetic analog of curcumin, has demonstrated significant potential as an anticancer agent with improved metabolic stability and bioavailability compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of DMC in various cancer cell lines. We will explore its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and its modulatory effects on critical signaling pathways such as the Androgen Receptor (AR), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes key quantitative data, details common experimental protocols for assessing DMC's activity, and provides visual representations of the molecular pathways involved to support further research and drug development efforts.

Introduction

Curcumin, the primary bioactive compound in turmeric, has been extensively studied for its pleiotropic pharmacological effects, including its anticancer properties. However, its clinical utility is hampered by poor water solubility, low metabolic stability, and consequently, low bioavailability. This compound (DMC), also known as ASC-J9, is a lipophilic derivative of curcumin designed to overcome these limitations while retaining or enhancing its therapeutic efficacy. Emerging evidence indicates that DMC exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer types, making it a promising candidate for further oncological investigation. This guide aims to consolidate the current understanding of DMC's anticancer activities at the molecular level.

Quantitative Efficacy of this compound in Cancer Cells

DMC has shown significant cytotoxic and anti-proliferative effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for DMC in different cancer cell lines.

Table 1: IC50 Values of this compound (DMC) in Colon Cancer Cells

| Cancer Cell Line | IC50 (µM) | Reference |

| HT-29 | 43.4 | [1] |

| SW480 | 28.2 | [1] |

Table 2: IC50 Values of this compound (DMC) and Related Analogs in Breast Cancer Cells

| Cell Line | Compound | IC50 (µM) | Treatment Time | Reference |

| MCF-7 | Hydrazinocurcumin (HC) | 2.57 | 72h | [2] |

| MDA-MB-231 | Hydrazinocurcumin (HC) | 3.37 | 72h | [2] |

| MCF-7 | Curcumin Analog 16 | 2.7 ± 0.5 | 72h | [2] |

| MDA-MB-231 | Curcumin Analog 16 | 1.5 ± 0.1 | 72h | [2] |

| MCF-7 | Curcumin Analog 17 | 0.4 ± 0.1 | 72h | [2] |

| MDA-MB-231 | Curcumin Analog 17 | 0.6 ± 0.1 | 72h | [2] |

| MCF-7 | Curcumin Analog 18 | 2.4 ± 1.0 | 72h | [2] |

| MDA-MB-231 | Curcumin Analog 18 | 2.4 ± 0.4 | 72h | [2] |

Note: Some studies utilize derivatives of curcumin, and it is important to distinguish these from DMC. The data for hydrazinocurcumin and other analogs are included to provide a broader context of curcumin-related compounds' efficacy.

Mechanisms of Action

DMC exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These processes are orchestrated through the modulation of various intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a critical mechanism by which DMC eliminates cancer cells. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. DMC has been shown to shift this balance in favor of apoptosis.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: DMC treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This alteration increases the Bax/Bcl-2 ratio, which is a key determinant for the induction of apoptosis via the mitochondrial pathway.[1][3]

-

Caspase Activation: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. DMC has been shown to activate caspase-3, a key executioner caspase, which then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1][4]

-

Downregulation of Survivin: DMC can downregulate the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that directly inhibits caspase-3.[1] By reducing survivin levels, DMC facilitates the activation of caspase-3 and promotes apoptosis.

Table 3: Effect of this compound on Apoptosis-Related Proteins

| Cancer Type | Effect | Protein Target | Reference |

| Colon Cancer | ↑ Expression | Bax, Cytochrome c | [1] |

| ↓ Expression | Bcl-2, Survivin | [1] | |

| ↑ Cleavage | Caspase-3, PARP | [1] | |

| Breast Cancer | ↑ Expression | Bax, Cytochrome c | [1] |

| ↓ Expression | Bcl-2 | [1] | |

| Renal Cancer | ↑ Activation | Caspase-3 | [1] |

Cell Cycle Arrest

In addition to inducing apoptosis, DMC can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.

Key Molecular Events:

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: DMC has been found to increase the expression of p21 and p53.[1] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By upregulating p21, DMC can induce cell cycle arrest, often at the G1/S or G2/M phases.

-

Downregulation of Cyclins and CDKs: In breast cancer cells, DMC has been shown to inhibit the expression of Cyclin D1 and CDK4, key regulators of the G1 phase of the cell cycle.[1] This inhibition prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.

Modulation of Key Signaling Pathways

The anticancer effects of DMC are underpinned by its ability to interfere with several crucial signaling pathways that are often dysregulated in cancer.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. DMC, particularly in the form of its enol isomer ASC-J9, has been shown to be a potent inhibitor of AR signaling.

Mechanism of Action:

-

AR Degradation: Unlike traditional anti-androgens that act as competitive inhibitors, DMC enhances the degradation of the AR protein.[5] This leads to a reduction in the overall levels of AR in the cancer cells, thereby inhibiting androgen-mediated signaling.

-

Downregulation of AR Target Genes: By promoting AR degradation, DMC effectively suppresses the expression of AR target genes that are crucial for prostate cancer cell survival and proliferation, such as prostate-specific antigen (PSA).[6]

Caption: this compound's effect on the Androgen Receptor pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.

Mechanism of Action:

-

Inhibition of JAK Phosphorylation: Curcumin and its analogs can inhibit the phosphorylation of Janus kinases (JAKs), which are the upstream activators of STAT3.[7] By preventing JAK activation, DMC can block the subsequent phosphorylation and activation of STAT3.

-

Suppression of STAT3 Target Genes: Inhibition of STAT3 activation by DMC leads to the downregulation of its target genes, which include proteins involved in cell survival (e.g., Bcl-2), proliferation (e.g., cyclins), and angiogenesis.

Caption: this compound's inhibition of the JAK/STAT3 signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another transcription factor that is constitutively active in many cancers and controls the expression of genes involved in inflammation, cell survival, and proliferation.

Mechanism of Action:

-

Inhibition of IκBα Degradation: The activity of NF-κB is primarily regulated by its inhibitor, IκBα. In the canonical pathway, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and proteasomal degradation. Curcumin has been shown to suppress the activation of IKK, thereby preventing IκBα degradation.[8] This keeps NF-κB sequestered in the cytoplasm and prevents its nuclear translocation and activity.

-

Suppression of NF-κB Target Genes: By inhibiting NF-κB activation, DMC can downregulate the expression of NF-κB target genes, including anti-apoptotic proteins like Bcl-2 and Bcl-xL, and inflammatory cytokines.[9][10]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of this compound in cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

DMC Treatment: Treat the cells with a range of concentrations of DMC (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the DMC concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with DMC at the desired concentrations and time points.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with DMC, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: Treat cells with DMC, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p21, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for assessing DMC's activity.

Conclusion and Future Directions

This compound has emerged as a potent anticancer agent that overcomes the pharmacokinetic limitations of curcumin. Its ability to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways like AR, STAT3, and NF-κB highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.

Future research should focus on elucidating the precise molecular interactions of DMC with its targets, exploring its efficacy in combination with other chemotherapeutic agents, and conducting preclinical in vivo studies to validate its anticancer effects in more complex biological systems. Further investigation into its effects on other cancer-related processes such as angiogenesis, metastasis, and cancer stem cells will also be crucial in fully understanding its potential as a next-generation anticancer drug.

References

- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of curcumin on Bcl-2 and Bax expression in nude mice prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin inhibits proliferation, migration, invasion and promotes apoptosis of retinoblastoma cell lines through modulation of miR-99a and JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Dimethylcurcumin

Introduction

This compound (DiMC), also known as ASC-J9, is a synthetic analog of curcumin, the active compound in turmeric.[1] While curcumin has demonstrated a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects, its clinical application is significantly hindered by poor water solubility, low oral bioavailability, and rapid metabolism.[1][2][3][4] this compound was developed to overcome these limitations. As a more lipophilic compound, it exhibits improved systemic bioavailability and metabolic stability compared to its parent compound, making it a promising agent for therapeutic development, particularly in oncology.[1][5] This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound demonstrates significant advantages over curcumin. Its structural modifications lead to altered absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its enhanced biological activity.

Metabolism and Stability

A key advantage of this compound is its enhanced metabolic stability.[1] Curcumin is known to be rapidly metabolized in vivo into less active products like tetrahydrocurcumin.[1] In contrast, studies using human and mouse liver microsomes have shown that this compound is metabolized less extensively.[5] For instance, after a 48-hour incubation with HCT116 human colon cancer cells, nearly all curcumin was degraded, whereas less than 30% of this compound was degraded.[5] In vivo studies in mice also confirmed that this compound is more stable after intraperitoneal administration.[5]

The primary metabolic pathways for this compound involve O-demethylation followed by the formation of dihydro-derivatives.[5] It has also been noted that this compound is more resistant to phase II metabolism (glucuronidation) compared to curcumin, which may be due to the modification of the phenolic hydroxyl groups that are susceptible to this conjugation process.[1] The plasma stability of this compound at a 5 mg/kg dose has been reported to be three times that of curcumin.[1]

Bioavailability

The enhanced metabolic stability and lipophilicity of this compound contribute to its significantly improved oral bioavailability compared to curcumin.[1] While specific oral bioavailability percentages are not consistently reported across studies, the resulting plasma concentrations and area under the curve (AUC) are markedly higher. For example, the tumor-reducing effect of this compound at a 25 mg/kg dose in mice was found to be greater than that of curcumin at a 50 mg/kg dose, suggesting superior in vivo efficacy likely due to better bioavailability.[1]

To further enhance its delivery and bioavailability, various nanoformulations have been explored, including solid lipid nanoparticles, micelles, and composite nanoparticles.[1][2][6] These formulations aim to improve the solubility of the highly hydrophobic this compound, prolong its circulation time, and increase its accumulation in target tissues like tumors.[1][6] A pharmacokinetic study in rats using a micellar formulation of this compound demonstrated significantly increased and prolonged in vivo drug exposure and enhanced drug accumulation in tumors.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative data on the pharmacokinetics of this compound and its parent compound, curcumin. The data is compiled from various preclinical studies and highlights the superior pharmacokinetic profile of this compound and its formulations.

| Compound/Formulation | Dose & Route | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Key Findings | Reference |

| Curcumin (in SLNs) | 250 mg/kg (oral) | ICR Mice | 209 | 2285 (0-48h) | Baseline for nanoparticle formulation. | [7] |

| Curcuminoids (in SLNs) | 138 mg/kg curcumin equiv. (oral) | ICR Mice | 285 | 2811 (0-48h) | Co-existing curcuminoids appeared to improve curcumin's bioavailability. | [7] |

| Curcumin (Co-solvent) | 50 mg/kg (IM) | Rats | - | - | Resulted in a 28-fold increase in relative bioavailability compared to a DMSO formulation. | [8] |

| Curcumin (Co-solvent) | 30 mg/kg (IV) | Rats | - | - | Achieved 30% absolute bioavailability via intramuscular injection. | [8] |

| This compound | 5 mg/kg | - | - | - | Plasma stability was 3 times that of curcumin at the same dose. | [1] |

| This compound | - | - | - | - | Clearance rate was significantly lower than curcumin at high doses (10–20 µM). | [1] |

SLNs: Solid Lipid Nanoparticles; IM: Intramuscular; IV: Intravenous.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.

In Vivo Pharmacokinetic Studies in Rodents

-

Animal Models: Studies have utilized various rodent models, including Sprague-Dawley rats, Wistar rats, and ICR mice.[7][8][9]

-

Drug Administration: For oral bioavailability studies, this compound or its formulations are typically administered via oral gavage.[7] Intravenous (IV) and intraperitoneal (IP) administrations are also used to determine absolute bioavailability and assess in vivo stability.[5][8] Doses can range from 25 mg/kg to 250 mg/kg depending on the study's objective.[1][7]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, typically from the tail vein or via cardiac puncture at the study's termination.[8] Plasma is separated by centrifugation.[9] Tumor and other tissues may also be collected to assess drug distribution.[7]

-

Analytical Method: The concentration of this compound and its metabolites in plasma and tissue homogenates is quantified using validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] A common approach involves protein precipitation to extract the drug from the plasma, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[7]

In Vitro Metabolism and Stability Assays

-

Microsomal Stability Assay: To evaluate metabolic stability, this compound is incubated with human or mouse liver microsomes in the presence of NADPH as a cofactor.[5] Samples are taken at various time points, and the reaction is quenched. The remaining amount of the parent compound is quantified by LC-MS/MS to determine the rate of metabolism.[5]

-

Cellular Stability Assay: The stability of this compound can be assessed in cell culture. For example, human cancer cell lines (e.g., HCT116) are treated with the compound.[5] At different time intervals, the cells are harvested, and the intracellular concentration of the parent compound is measured to determine its degradation rate within the cellular environment.[5]

-

Plasma Stability Assay: The stability of this compound in plasma is determined by incubating the compound in fresh plasma from the species of interest (e.g., rat, human) at 37°C. Aliquots are removed at various time points, and the concentration of the remaining compound is determined by LC-MS/MS.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize a key signaling pathway affected by this compound and a typical workflow for its pharmacokinetic analysis.

Caption: this compound enhances the degradation of the Androgen Receptor (AR).[10][11]

Caption: A typical workflow for preclinical pharmacokinetic studies.[7][8]

Conclusion

This compound represents a significant advancement over curcumin, primarily due to its improved pharmacokinetic profile and enhanced bioavailability.[1] Its greater metabolic stability allows for higher and more sustained plasma concentrations, which is critical for achieving therapeutic efficacy.[5] The primary mechanism of action for its anticancer effects, particularly in prostate cancer, involves the degradation of the androgen receptor.[10][11] Ongoing research into novel formulations continues to promise further improvements in its delivery and effectiveness. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this promising curcumin analog.

References

- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral bioavailability of curcumin: problems and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and pharmacokinetic evaluation of a curcumin co-solvent formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylcurcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcurcumin, also known as ASC-J9, is a synthetic analog of curcumin, the primary active constituent of turmeric. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of oncology and dermatology. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its key signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action. These properties have been determined through various analytical techniques and are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow solid powder | [1] |

| Melting Point | 129-130 °C | [2][3] |

| Boiling Point | 588.6 ± 50.0 °C at 760 mmHg | [2] |

| Flash Point | 201.8 ± 23.6 °C | [2] |

| pKa (Strongest Acidic) | 9.04 | [4] |

Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C23H24O6 | [1][3][5] |

| Molecular Weight | 396.43 g/mol | [1][3][6][7] |

| CAS Number | 52328-98-0 | [1][2][3] |

| Topological Polar Surface Area | 74.2 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 9 | [4] |

Solubility

This compound is a lipophilic compound with poor aqueous solubility, a factor that significantly influences its bioavailability and formulation development.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.018 mg/mL) | [7][9] |

| DMSO | ≥ 2.17 mg/mL; 48 mg/mL (121.08 mM); 79 mg/mL (199.27 mM) | [6][7][10] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

Stability

This compound exhibits enhanced stability compared to its parent compound, curcumin, particularly against reductive metabolism. However, its stability is pH-dependent.

-

In Vitro and In Vivo Stability: More stable against reduction compared to curcumin.[11]

-

pH Stability: The rate of degradation at a physiological pH of 7.5 is similar to that of curcumin.[11]

-

Degradation Products: At physiological pH, it can degrade into products such as a one-carbon chain-shortened alcohol, vanillin, and two isomeric epoxides.[11] The methylation of the phenolic hydroxyl groups in this compound enhances its stability against oxidative transformation compared to curcumin.[12]

Spectroscopic Data

Mass Spectrometry (MS):

-

ESI-MS: The protonated molecular ion [M+H]⁺ is observed.[10]

-

HRMS: High-resolution mass spectrometry has been used for structural confirmation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

While specific, comprehensive spectral data with peak assignments for this compound is not consistently reported in a tabular format across the literature, 1H and 13C NMR are standard techniques used for its structural elucidation and purity assessment.

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione.

Materials:

-

3,4-dimethoxybenzaldehyde

-

2,4-pentanedione

-

Boric anhydride

-

Tri-n-butyl borate

-

n-butylamine

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

A solution of 3,4-dimethoxybenzaldehyde, boric anhydride, and tri-n-butyl borate in ethyl acetate is prepared.

-

2,4-pentanedione is added to the reaction mixture.

-

n-butylamine is added dropwise to the stirred solution.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling, the reaction is quenched with hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method followed by quantification.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

NMR Spectroscopic Analysis

1H and 13C NMR spectra are recorded to confirm the chemical structure of this compound.

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A trace amount of tetramethylsilane (TMS) may be added as an internal standard.

-

The sample is placed in an NMR tube.

-

1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways. The two primary pathways identified are the Androgen Receptor (AR) signaling pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Androgen Receptor Degradation Pathway

This compound is a potent enhancer of androgen receptor (AR) degradation. This mechanism is crucial for its anti-cancer effects, particularly in prostate cancer.

Caption: this compound enhances androgen receptor degradation.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound is a promising synthetic curcuminoid with well-defined physical and chemical properties that distinguish it from its parent compound. Its enhanced stability and potent biological activity, mediated through the degradation of the androgen receptor and inhibition of the NF-κB pathway, make it a subject of intensive research for drug development. The data and protocols presented in this guide are intended to support further investigation and application of this valuable compound in various scientific and therapeutic areas.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. Synthesis and evaluation of electron-rich curcumin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1206396A - Synthetic method of compounds related to curcumin - Google Patents [patents.google.com]

- 4. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

In Vitro Effects of Dimethylcurcumin on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcurcumin (DiMC), a synthetic analog of curcumin, has emerged as a promising anti-cancer agent with enhanced stability and bioavailability compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of DiMC on cell proliferation, focusing on its impact on various cancer cell lines. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of DiMC's efficacy.

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) | Reference |

| HT-29 | Colon Cancer | 43.4 | Not Specified | [1] |

| SW480 | Colon Cancer | 28.2 | Not Specified | [1] |

| HepG2/C3A | Hepatocellular Carcinoma | 37 | 24 | [1] |

| HCT116 | Colon Cancer | Not specified | 48 | [2] |

| MCF-7 | Breast Cancer | >5-50 | Not Specified | [1] |

| T-47D | Breast Cancer | Not specified | Not Specified | [1] |

| MDA-MB-435S | Breast Cancer | Not specified | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | Not Specified | [1] |

| 786-O | Renal Cell Carcinoma | Not specified | Not Specified | [1] |

| A549 | Lung Cancer | 2.5 (in combination with radiation) | Not Specified | [1] |

| PC-3 | Prostate Cancer | Not specified | Not specified | [3] |

Note: The cytotoxic effects of DiMC are generally dose-dependent.[1][3] In some studies, DiMC has shown greater potency than curcumin in inhibiting cancer cell proliferation.[1][2]

Key In Vitro Effects of this compound

Cell Viability and Proliferation

This compound significantly inhibits the growth and proliferation of various cancer cells in a dose-dependent manner.[1][3] Studies have demonstrated its superior efficacy compared to curcumin in several cancer cell lines.[1]

Induction of Apoptosis

DiMC is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][4] This is a key mechanism of its anti-cancer activity. The apoptotic process induced by DiMC involves both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[4] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspases, such as caspase-3 and caspase-9, which are crucial executioners of apoptosis.[3][4]

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, in prostate cancer cells, DiMC has been shown to induce G2/M phase arrest.[3] This effect is often associated with the modulation of cell cycle regulatory proteins.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro effects of this compound.

Cell Culture

Cancer cell lines are maintained in appropriate culture media, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.[5] Cells are cultured in a humidified atmosphere at 37°C with 5% CO2.[5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).[5]

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[5]

-

Calculate cell viability as a percentage of the untreated control.[5]

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Treat cells with this compound as described above.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can also be used to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate the cells to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Lyse the this compound-treated cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB, Bax, Bcl-2, caspases).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several key signaling pathways involved in cancer cell survival and proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to strongly suppress the phosphorylation of NF-κB, thereby inhibiting its translocation from the cytosol to the nucleus.[4] This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members and inhibitors of apoptosis proteins - IAPs) and the upregulation of pro-apoptotic factors.[4]

Caption: this compound inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathway

This compound induces apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial stress and involves the regulation of Bcl-2 family proteins. DiMC upregulates pro-apoptotic proteins like Bax and Bad, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[4] The extrinsic pathway is triggered by the activation of death receptors on the cell surface.

Caption: Intrinsic apoptosis pathway induced by this compound.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor (AR) plays a crucial role in cell proliferation and survival. This compound has been identified as an AR inhibitor.[6][7] It acts as a selective androgen receptor degrader (SARD), promoting the degradation of the AR protein.[6][7] This disruption of AR signaling contributes to the inhibition of prostate cancer cell growth.

Caption: this compound promotes androgen receptor degradation.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for assessing the in vitro anti-proliferative effects of this compound.

Caption: General workflow for in vitro studies of this compound.

Conclusion

This compound demonstrates significant in vitro anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and AR. The enhanced potency and stability of this compound compared to curcumin make it a compelling candidate for further investigation in cancer drug development. This guide provides a foundational understanding for researchers and scientists to design and interpret in vitro studies on this promising compound.

References

- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Demethoxycurcumin inhibits cell proliferation, migration and invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Targets of Dimethylcurcumin

Introduction

This compound (ASC-J9) is a synthetic analogue of curcumin, the active compound in turmeric.[1] While curcumin itself has demonstrated a wide range of biological activities, its clinical application has been hampered by poor bioavailability and rapid metabolism.[2] this compound was developed to overcome these limitations, exhibiting greater metabolic stability and, in many cases, more potent anticancer activity.[2] This technical guide provides a comprehensive overview of the known molecular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it modulates. The primary focus is on its role as a selective androgen receptor degrader (SARD) and its impact on critical cancer-related signaling cascades including NF-κB, STAT3, and apoptosis pathways.

Core Molecular Target: Androgen Receptor (AR) Degradation

The most well-documented mechanism of action for this compound (ASC-J9) is its ability to induce the degradation of the Androgen Receptor (AR).[1] Unlike conventional anti-androgens that act as receptor antagonists, this compound functions as a Selective Androgen Receptor Degrader (SARD).[3] This unique mechanism makes it a promising agent for treating AR-dependent diseases, particularly castration-resistant prostate cancer (CRPC).[4][5]

Mechanism of Action: this compound selectively promotes AR degradation by disrupting the interaction between the AR and its coregulators.[5] It has been shown to effectively degrade both full-length AR (fAR) and AR splice variants (e.g., AR3) in a dose-dependent manner in various human prostate cancer cell lines.[5][6] This degradation leads to the suppression of AR-targeted genes and inhibits the growth of prostate cancer cells.[5]

Caption: this compound enhances Androgen Receptor (AR) degradation.

Modulation of Key Signaling Pathways

Beyond its effects on the AR, this compound influences several other signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

Similar to its parent compound, this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[7][8] Its inhibitory action is multifaceted:

-

Inhibition of IKK: It can suppress the activation of the IκB kinase (IKK) complex.[9]

-

Prevention of IκBα Degradation: By inhibiting IKK, it prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the natural inhibitor of NF-κB.[9][10]

-

Blocking p65 Nuclear Translocation: By keeping the NF-κB/IκBα complex intact in the cytoplasm, it inhibits the translocation of the active p65 subunit to the nucleus.[9][11]

This cascade of inhibition ultimately blocks the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis

This compound induces programmed cell death (apoptosis) in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4][11]

-

Extrinsic Pathway: It upregulates the expression of Fas ligand (FasL), leading to the activation of caspase-8.[11][12]

-

Intrinsic Pathway: It modulates the Bcl-2 family of proteins, increasing the expression of pro-apoptotic members like Bax and Bad while decreasing anti-apoptotic members like Bcl-2 and Bcl-xL.[11] This disrupts the mitochondrial membrane potential (ΔΨm), causing the release of cytochrome c and subsequent activation of caspase-9.[12]

Both pathways converge on the activation of executioner caspase-3, leading to the cleavage of PARP and ultimately, cell death.[4][11]

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer, promoting proliferation and survival. Curcumin and its analogues are known inhibitors of this pathway.[13][14] this compound, in synergy with other agents like Sorafenib, has been shown to suppress HCC progression by altering pSTAT3 (phosphorylated STAT3) signals.[4] The primary mechanism is the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of its target genes (e.g., Cyclin D1, Bcl-xL).[13][15]

References

- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 10. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Demethoxycurcumin induces the apoptosis of human lung cancer NCI-H460 cells through the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]

- 14. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Dissolving Dimethylcurcumin for Cell Culture Experiments

1. Introduction

Dimethylcurcumin (DMC), also known as ASC-J9, is a synthetic analogue of curcumin, the active compound in turmeric. It has garnered significant interest in drug development for its distinct mechanism of action, notably as an enhancer of androgen receptor (AR) degradation[1][2][3]. Like its parent compound, DMC is highly hydrophobic, presenting a challenge for its application in aqueous-based cell culture systems[4]. Improper dissolution can lead to precipitation, inaccurate dosing, and non-reproducible experimental results.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and application of this compound for in vitro cell culture experiments, ensuring compound stability and maximizing experimental validity.

2. Physicochemical & Solubility Data

Properly dissolving this compound begins with understanding its physical and chemical properties. It is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO)[4][5][6].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₄O₆ | [3] |

| Molar Mass | 396.439 g/mol | [3] |

| Appearance | Orange-Yellow Powder | Inferred from Curcumin |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 48 mg/mL (approx. 121 mM) | Recommended primary solvent for stock solutions [5]. |

| Ethanol | Soluble | While curcumin is soluble at ~10 mg/mL[7], specific quantitative data for DMC is limited. DMSO is preferred for higher concentration stocks. |

| Water | Poorly Soluble | Not recommended for initial dissolution[4]. |

| Cell Culture Media | Prone to Precipitation | Direct dissolution is not feasible. Working solutions must be prepared by diluting a concentrated stock. |

3. Protocols for Solution Preparation and Cell Treatment

The following protocols outline a reliable workflow for preparing this compound solutions for consistent results in cell culture assays.

3.1. Protocol: High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for later use. It is critical to use high-purity, sterile-filtered DMSO (cell culture grade) to avoid introducing contaminants[8].

Materials:

-

This compound (powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or cryovials (e.g., amber tubes)

-

Calibrated analytical balance and weighing paper

-

Sterile serological pipettes or micropipettes with sterile, filtered tips

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 396.439 g/mol x 1000 mg/g = 3.96 mg

-

-

Weighing: Carefully weigh 3.96 mg of this compound powder and transfer it to a sterile tube.

-

Dissolution: Add 1 mL of sterile DMSO to the tube.

-

Vortexing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming or sonication can aid dissolution if needed[5][9].

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting tubes[8]. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture, causing precipitation[8].

-

Store the aliquots at -20°C or -80°C , protected from light[8].

-

3.2. Visual Workflow: From Powder to Cell Treatment

The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for preparing and using this compound.

3.3. Protocol: Working Solution and Cell Treatment

This protocol details the dilution of the DMSO stock into cell culture medium to achieve the final desired concentration for treating cells. The final concentration of DMSO in the culture medium is a critical parameter to control.

Key Consideration: DMSO Cytotoxicity While essential for dissolution, DMSO can be toxic to cells at higher concentrations.

-

Safe Range: The final DMSO concentration should ideally be ≤ 0.1% [10][11].

-

Upper Limit: Most cell lines can tolerate up to 0.5%, but concentrations of 1% or higher can inhibit proliferation and induce off-target effects[12]. Cytotoxicity becomes significant at concentrations of 2-5% and above[13].

-

Vehicle Control: Always include a "vehicle control" group in your experiments, where cells are treated with the same final concentration of DMSO used in the experimental groups[9][10].

Procedure:

-

Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum) to 37°C. The presence of serum can help stabilize curcuminoids in the medium[14].

-

Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: To prepare a 10 µM working solution in 1 mL of medium:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM) * V₁ = (10 µM) * (1000 µL)

-

V₁ = 1 µL

-

-

Dilution Step: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

-

This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

-

-

Mixing: Immediately after adding the stock, mix gently but thoroughly by vortexing or inverting the tube to prevent precipitation[11]. Do not let the concentrated DMSO drop sit in the medium.

-

Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the this compound working solution.

-

Incubation: Return the cells to the incubator for the desired treatment period.

4. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Curcumin and its analogues are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation, cell survival, and proliferation[15][16][17]. NF-κB is typically held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate target gene expression[15][18][19]. This compound is thought to suppress this pathway, primarily by inhibiting the activity of the IKK complex[15][19].

Caption: Simplified diagram of this compound inhibiting the NF-κB pathway.

5. Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Precipitation in Media | - Final concentration exceeds solubility limit.- Inadequate mixing during dilution.- Use of cold media.- Repeated freeze-thaw of stock solution. | - Ensure final DMSO concentration is sufficient but non-toxic.- Add DMSO stock to pre-warmed media while vortexing[11].- Make fresh working solutions for each experiment.- Prepare and use single-use aliquots of the stock solution[8]. |

| Cell Death/Toxicity | - Final DMSO concentration is too high (typically >0.5%).- Compound itself is cytotoxic at the tested concentration. | - Lower the final DMSO concentration to ≤ 0.1% by adjusting the stock concentration or dilution factor[10][12].- Always run a vehicle control (media + same % DMSO) to differentiate between solvent and compound toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |

| Inconsistent Results | - Degradation of this compound stock.- Instability in cell culture media.- Inaccurate pipetting of viscous DMSO. | - Store stock solution in aliquots at -20°C or -80°C, protected from light[8].- Curcuminoids can be unstable at neutral/basic pH; prepare working solutions immediately before use[14][20].- Use positive displacement pipettes or reverse pipetting technique for accurate handling of DMSO. |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. emulatebio.com [emulatebio.com]

- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Protocol for In Vivo Administration of Dimethylcurcumin in Mice: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the in vivo administration of Dimethylcurcumin (DMC), a synthetic analog of curcumin, in mouse models. This compound, also known as ASC-J9, has demonstrated potent anti-cancer and anti-androgenic properties in preclinical studies.[1] These application notes and protocols are designed to furnish researchers with detailed methodologies for conducting in vivo efficacy and pharmacokinetic studies of DMC.

Data Presentation: Quantitative Summary of In Vivo DMC Administration

The following table summarizes key quantitative data from various studies involving the in vivo administration of this compound in mice. This allows for a comparative overview of different dosing strategies and their reported outcomes.

| Parameter | Details | Reference |

| Mouse Model | Nude mice with human breast cancer xenografts | [2] |

| Dosage | 25 mg/kg | [2] |

| Administration Route | Not specified, but implied to be systemic | [2] |

| Frequency | Not specified | [2] |

| Formulation | Not specified | [2] |

| Observed Effect | Greater reduction in tumor volume compared to 50 mg/kg curcumin | [2] |

| Mouse Model | Castrated nude mice with CWR22Rv1 prostate cancer xenografts | [3] |

| Dosage | 75 mg/kg | [3] |

| Administration Route | Intraperitoneal (i.p.) injection | [3] |

| Frequency | Every other day | [3] |

| Formulation | Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [3] |

| Observed Effect | Degradation of full-length and splice variant androgen receptors in tumors; decreased Ki67-positive cells. | [3] |

| Mouse Model | AR-97Q mice (a model for Spinal and Bulbar Muscular Atrophy) | [3] |

| Dosage | 50 mg/kg | [3] |

| Administration Route | Intraperitoneal (i.p.) injection | [3] |

| Frequency | Every 48 hours | [3] |

| Formulation | Not specified | [3] |

| Observed Effect | Amelioration of SBMA symptoms and neuromuscular pathology. | [3] |

| Mouse Model | Tumor-bearing ICR mice | [4][5] |

| Dosage | Equivalent to 138 mg/kg curcumin (in a mixed curcuminoid formulation) | [4][5] |

| Administration Route | Intragastric | [4][5] |

| Frequency | Not specified | [4][5] |

| Formulation | Solid Lipid Nanoparticles (SLNs) | [4][5] |

| Observed Effect | Higher tumor concentrations (AUC=2811 ng·h/mL, Cmax=285 ng/mL) compared to curcumin-only SLNs. | [4][5] |

| Mouse Model | Mice (for pharmacokinetic study) | [6] |

| Dosage | 5 mg/kg | [6] |

| Administration Route | Intraperitoneal (i.p.) injection | [6] |

| Frequency | Single dose | [6] |

| Formulation | Not specified | [6] |

| Observed Effect | Rapid clearance from plasma, but more stable in vivo compared to curcumin. | [6] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

The poor aqueous solubility of this compound necessitates the use of specific solvent systems or advanced formulations for in vivo delivery.[7][8]

a) Vehicle-Based Formulation for Intraperitoneal (i.p.) Injection:

This protocol is adapted from a study on prostate cancer xenografts.[3]

-

Materials:

-

This compound (DMC) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-